(E)-tert-butyl 3-(pyridin-3-yl)acrylate
Description
Contextualization within Heterocyclic Chemistry and α,β-Unsaturated Systems
(E)-tert-butyl 3-(pyridin-3-yl)acrylate is a heterocyclic compound due to the presence of the pyridine (B92270) ring, a six-membered aromatic ring containing one nitrogen atom. wikipedia.org Pyridine and its derivatives are fundamental building blocks in organic chemistry and are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. wikipedia.orgglobalresearchonline.net The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity and potential applications. wikipedia.org
The acrylate (B77674) portion of the molecule classifies it as an α,β-unsaturated carbonyl compound. This functional group is characterized by a carbon-carbon double bond conjugated to a carbonyl group. uobabylon.edu.iq This arrangement leads to a polarized electronic system, making the β-carbon susceptible to nucleophilic attack, a reaction known as Michael addition. wikipedia.org The reactivity of α,β-unsaturated systems is a cornerstone of synthetic organic chemistry, enabling the formation of complex molecular architectures. uobabylon.edu.iq The specific "(E)" designation in the name of the compound refers to the stereochemistry at the carbon-carbon double bond, indicating that the pyridine and the ester groups are on opposite sides of the double bond.
Significance of Pyridine-Substituted Acrylates in Synthetic Organic Chemistry
Pyridine-substituted acrylates are valuable intermediates in synthetic organic chemistry due to the combined functionalities of the pyridine ring and the acrylate moiety. The pyridine ring can act as a directing group in various chemical reactions and can be modified to tune the electronic and steric properties of the molecule. The acrylate group, being an α,β-unsaturated ester, is a versatile functional handle for a wide range of chemical transformations, including polymerization, cycloaddition reactions, and conjugate additions.
The incorporation of a pyridine ring into an acrylate structure can lead to the development of novel monomers for polymerization, resulting in polymers with unique properties such as thermal stability, conductivity, and the ability to coordinate with metal ions. These pyridine-containing polymers have potential applications in materials science, including the development of sensors, catalysts, and drug delivery systems.
Overview of Prior Research on Related Pyridyl Acrylate Architectures
While specific research on this compound is limited in publicly available literature, extensive research has been conducted on related pyridyl acrylate structures. For instance, various pyridine acrylates and acrylamides have been synthesized and utilized as cross-linkers for the formation of tunable hydrogels. researchgate.net These hydrogels have potential applications in tissue engineering and drug delivery.
Furthermore, the synthesis of polymers from acrylate and methacrylate (B99206) monomers bearing pendant pyridine groups has been explored. researchgate.net These polymers exhibit interesting properties such as good solubility and the potential for quaternization of the pyridine nitrogen, leading to the formation of polyelectrolytes. The medicinal chemistry field has also seen significant interest in pyridine derivatives for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govdntb.gov.uaresearchgate.net
The general synthetic routes to substituted pyridines, such as the Kröhnke pyridine synthesis, often involve the reaction of α,β-unsaturated carbonyl compounds, highlighting the importance of these structures in building complex heterocyclic systems. wikipedia.org
Research Objectives and Scope of the Scholarly Inquiry
Due to the limited availability of specific research data for this compound, this article will focus on a comprehensive overview based on the general principles of heterocyclic and α,β-unsaturated chemistry, supplemented with data from closely related pyridyl acrylate structures. The primary objective is to provide a foundational understanding of the compound's potential characteristics and reactivity based on its structural components.
The scope of this inquiry is strictly limited to the chemical nature of this compound. The discussion will be centered on its structural features, the general reactivity of its constituent functional groups, and the potential significance of such a molecule in organic synthesis and materials science, based on analogous systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl (E)-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-9H,1-3H3/b7-6+ |
InChI Key |
BINGWTOENXKHEV-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of E Tert Butyl 3 Pyridin 3 Yl Acrylate
Direct Acrylation Approaches Utilizing Pyridine (B92270) Precursors
These methods involve the formation of the acrylate (B77674) double bond directly from a pyridine-based aldehyde or a related precursor. Olefination reactions are the cornerstone of this approach, offering reliable pathways to the target compound.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the stereocontrolled synthesis of alkenes, particularly favoring the formation of the (E)-isomer. researchgate.netresearchgate.net This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. nih.gov For the synthesis of (E)-tert-butyl 3-(pyridin-3-yl)acrylate, the key starting materials are 3-pyridinecarboxaldehyde (B140518) and a phosphonate (B1237965) ester, typically tert-butyl diethylphosphonoacetate.
The reaction mechanism begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of 3-pyridinecarboxaldehyde, leading to a betaine (B1666868) intermediate which subsequently eliminates a phosphate (B84403) salt to form the desired α,β-unsaturated ester. The thermodynamic stability of the (E)-isomer makes it the predominant product. nih.govrsc.org Various bases and solvent systems can be employed to optimize the reaction conditions and yield.
Table 1: Representative Conditions for Horner-Wadsworth-Emmons Reaction
| Starting Materials | Base | Solvent | Temperature | Yield of (E)-isomer |
|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde, tert-butyl diethylphosphonoacetate | NaH | THF | 0 °C to RT | High |
| 3-Pyridinecarboxaldehyde, tert-butyl diethylphosphonoacetate | DBU | Deep Eutectic Solvent | 25 °C | High rsc.org |
| 3-Pyridinecarboxaldehyde, tert-butyl diethylphosphonoacetate | K₂CO₃ | Ethanol/Water | Reflux | Good |
This table presents typical conditions based on the general reactivity of the HWE reaction; specific yields for the target compound may vary.
The Wittig reaction provides another classical route for olefination. masterorganicchemistry.com It involves the reaction of an aldehyde, in this case 3-pyridinecarboxaldehyde, with a phosphorus ylide. organic-chemistry.org The appropriate ylide for this synthesis is (tert-butoxycarbonylmethylene)triphenylphosphorane, which can be generated in situ from the corresponding phosphonium (B103445) salt, (tert-butoxycarbonylmethyl)triphenylphosphonium bromide, and a strong base like n-butyllithium (nBuLi). mnstate.eduresearchgate.net The use of a stabilized ylide, where the negative charge on the carbon is delocalized by the adjacent ester group, generally favors the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov To synthesize the target acrylate, 3-pyridinecarboxaldehyde could be reacted with a malonic acid derivative, such as the half-ester, half-acid, tert-butyl malonate, in the presence of a base like pyridine or piperidine (B6355638). This condensation is typically followed by a decarboxylation step to yield the α,β-unsaturated product. researchgate.net The reaction conditions are generally mild and promote the formation of the (E)-isomer.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. mdpi.com These methods allow for the coupling of a pyridine-containing fragment with an acrylate moiety.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. mdpi.comnih.gov In the context of synthesizing this compound, this translates to the reaction between a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) and tert-butyl acrylate. researchgate.net The reaction requires a palladium catalyst, often Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base to neutralize the hydrogen halide formed during the reaction. nih.govacs.org The reaction mechanism typically proceeds through a Pd(0)/Pd(II) catalytic cycle, and the stereochemical outcome is usually trans, leading to the (E)-isomer.
Table 2: Typical Conditions for Heck Reaction
| Aryl Halide | Olefin | Catalyst | Base | Solvent | Yield of (E)-isomer |
|---|---|---|---|---|---|
| 3-Bromopyridine | tert-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | Good-Excellent researchgate.netacs.org |
| 3-Iodopyridine | tert-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Good-Excellent |
| 3-Bromopyridine | n-Butyl acrylate | Pd(dba)₂ / L·HBr | Cs₂CO₃ | Dioxane | High acs.org |
This table illustrates common Heck reaction conditions. L·HBr refers to a specific phosphine−imidazolium salt ligand. acs.org Yields are generally high for this type of transformation.
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com Two primary pathways can be envisioned for the synthesis of the target molecule:
Coupling of 3-pyridylboronic acid with a vinyl halide such as tert-butyl (E)-3-bromoacrylate.
Coupling of a 3-halopyridine with a boronic acid derivative of the acrylate, such as (E)-3-(tert-butoxycarbonyl)vinylboronic acid.
The reaction is typically performed in the presence of a palladium catalyst and a base, with a variety of solvents being suitable. nih.govnih.govrsc.orgmit.edu
The Stille coupling is a versatile cross-coupling reaction that utilizes an organotin compound. nih.gov The synthesis could involve the palladium-catalyzed reaction of an organostannane, such as 3-(tributylstannyl)pyridine, with tert-butyl (E)-3-bromoacrylate. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be drawbacks of this method.
Chemo- and Stereoselective Synthesis of the (E)-Isomer
Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing this compound. The synthetic methods discussed offer inherent advantages in this regard.
Horner-Wadsworth-Emmons Reaction: This is arguably one of the most reliable methods for obtaining the (E)-isomer. The use of phosphonate-stabilized carbanions leads to thermodynamically controlled olefination, which strongly favors the formation of the more stable (E)-alkene. researchgate.netrsc.org Reaction conditions can be fine-tuned to maximize this selectivity.
Wittig Reaction: When using stabilized ylides, such as (tert-butoxycarbonylmethylene)triphenylphosphorane, the Wittig reaction also predominantly yields the (E)-product. organic-chemistry.org The reversibility of the initial addition step allows for equilibration to the more stable anti-betaine intermediate, which leads to the (E)-alkene.
Heck Reaction: The mechanism of the Heck reaction, involving syn-addition of the aryl-palladium species to the alkene followed by syn-elimination of palladium hydride, typically results in the formation of the (E)-isomer with high selectivity. nih.gov
Suzuki-Miyaura and Stille Couplings: When using a vinyl halide or vinyl boronate/stannane that is already in the (E)-configuration, these cross-coupling reactions proceed with retention of stereochemistry, thus ensuring the product is also the (E)-isomer.
Control of Olefin Geometry in Carbon-Carbon Bond Formation
A critical aspect of the Heck reaction is the control of the stereochemistry of the resulting alkene. For this compound, achieving high selectivity for the (E)-isomer is paramount. The stereochemical outcome is primarily determined during the syn-addition of the organopalladium species to the alkene and the subsequent β-hydride elimination step. numberanalytics.com Generally, the Heck reaction favors the formation of the trans (E) product due to thermodynamic stability. mdpi.com
Several factors influence the E/Z selectivity of the Heck reaction:
Ligand Choice: The steric and electronic properties of the phosphine ligands coordinated to the palladium center play a crucial role. Bulky, electron-donating ligands can influence the regioselectivity and stereoselectivity of the reaction. mdpi.com
Reaction Conditions: Temperature, solvent, and the choice of base can also impact the isomeric ratio of the product. Optimization of these parameters is essential to maximize the yield of the desired (E)-isomer. numberanalytics.com
Additives: In some cases, the addition of salts, such as tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and selectivity. beilstein-journals.org
While the inherent preference of the Heck reaction is for the trans product, careful selection of reaction parameters is necessary to ensure high isomeric purity. For instance, in the coupling of aryl halides with acrylates, the use of specific palladium catalysts and ligands has been shown to yield the trans products selectively. organic-chemistry.org
Catalyst Design for Enhanced (E)-Selectivity
The design of the palladium catalyst is a key determinant for achieving high (E)-selectivity in the synthesis of 3-pyridinyl acrylates. The catalyst system typically comprises a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and a stabilizing ligand. organic-chemistry.orgnih.gov
For the synthesis of pyridinyl acrylates, various ligand systems have been explored to enhance catalytic activity and selectivity. These include:
Phosphine Ligands: Triarylphosphines, such as triphenylphosphine (B44618) (PPh₃), and bulky trialkylphosphines are commonly employed. The electronic and steric properties of these ligands influence the stability and reactivity of the catalytic species. mdpi.com
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions, often exhibiting high thermal stability and catalytic activity. organic-chemistry.org
Pincer Ligands: Pincer complexes, where a ligand coordinates to the metal center through three atoms, can offer enhanced stability and catalytic efficiency. Pyridine-bridged bisbenzimidazolylidene-palladium pincer complexes have been utilized in aqueous Heck reactions. organic-chemistry.org
The choice of ligand can significantly impact the reaction's efficiency and selectivity. For example, a study on the Heck reaction of aryl bromides with n-butyl acrylate demonstrated high efficiency using a palladium/phosphine-imidazolium salt system, selectively yielding the trans product. organic-chemistry.org Research into catalyst design continues to focus on developing more active, stable, and selective catalysts for the synthesis of compounds like this compound.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact. This involves the use of environmentally benign solvents, the development of recyclable catalytic systems, and the reduction of waste. nih.gov
Solvent-Free and Aqueous Reaction Media
Traditional Heck reactions often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. nih.gov However, these solvents pose environmental and health concerns. Consequently, significant research has focused on developing Heck reactions in greener media.
Aqueous Media: Water is an attractive solvent due to its low cost, non-flammability, and environmental friendliness. The Heck reaction has been successfully performed in water, often with the aid of water-soluble ligands or phase-transfer catalysts to facilitate the reaction between the organic substrates and the aqueous phase. organic-chemistry.orgnih.gov For instance, a hydrophilic pyridine-bridged bisbenzimidazolylidene-palladium pincer complex has been shown to be effective for Heck reactions in water. organic-chemistry.org
Solvent-Free Conditions: Mechanochemistry, where reactions are conducted by grinding solid reactants together, offers a completely solvent-free approach. This technique has been applied to the Heck reaction, demonstrating its potential for reducing solvent waste. beilstein-journals.org
Catalytic Systems for Reduced Environmental Impact
The development of highly active and recyclable catalysts is a key aspect of green chemistry. This reduces the amount of precious metal required and simplifies product purification.
Heterogeneous Catalysts: Supporting the palladium catalyst on a solid matrix, such as polymers or silica, allows for easy separation of the catalyst from the reaction mixture by filtration and subsequent reuse. rug.nl
Recyclable Homogeneous Catalysts: In some cases, homogeneous catalysts can be recycled by employing techniques like fluorous solid-phase extraction or by using ionic liquids as the reaction medium, which allows for the separation of the product and reuse of the catalyst-containing ionic liquid phase. rsc.org
For example, a recyclable perfluoroalkylated PCP pincer palladium complex has been shown to promote Heck reactions and can be efficiently recycled. rsc.org Similarly, palladium catalysts supported on polymers have demonstrated good reusability in cross-coupling reactions conducted in water. nih.gov
Scale-Up Considerations and Process Optimization for Academic Synthesis
Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale in an academic laboratory presents several challenges. Careful process optimization is necessary to ensure safety, efficiency, and reproducibility. researchgate.net
Key considerations for the scale-up of the synthesis of this compound include:
Reaction Parameters: A systematic study of reaction variables such as temperature, concentration, reaction time, and stoichiometry of reagents is crucial. Design of Experiment (DoE) methodologies can be employed to efficiently identify the optimal reaction conditions. researchgate.net
Catalyst Loading: Minimizing the catalyst loading is economically and environmentally beneficial. Optimization studies aim to find the lowest effective catalyst concentration without compromising reaction yield and time.
Work-up and Purification: The purification method used on a small scale, such as column chromatography, may not be practical for larger quantities. Developing efficient extraction and crystallization procedures is essential for isolating the pure product on a larger scale. The purification of the final product often involves removing the palladium catalyst and any byproducts formed during the reaction.
Safety: A thorough safety assessment of the reaction is necessary before scaling up. This includes understanding the hazards associated with the reagents and solvents, as well as potential exothermic events.
For the Heck reaction, common challenges in scaling up include catalyst deactivation, formation of palladium black, and ensuring efficient mixing. numberanalytics.com Optimization of the reaction conditions can help to mitigate these issues. For example, careful control of temperature and the use of appropriate ligands can improve catalyst stability and longevity.
Below is a table summarizing typical reaction parameters for the Heck reaction synthesis of acrylate derivatives, which can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd(dba)₂ | 0.1 - 5 mol% |
| Ligand | PPh₃, P(o-tol)₃, NHCs | 0.2 - 10 mol% |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | 1.5 - 3 equivalents |
| Solvent | DMF, Acetonitrile, Water | |
| Temperature | 80 - 140 °C | |
| Reactant Ratio | Aryl Halide:Acrylate | 1:1 to 1:1.5 |
This table presents general ranges and the optimal conditions for the synthesis of this compound would require specific experimental optimization. organic-chemistry.orgnih.gov
Reactivity and Mechanistic Investigations of E Tert Butyl 3 Pyridin 3 Yl Acrylate
Electrophilic and Nucleophilic Addition Reactions
The polarized nature of the α,β-unsaturated ester system in (E)-tert-butyl 3-(pyridin-3-yl)acrylate makes it a prime candidate for addition reactions. The β-carbon is electrophilic, readily accepting nucleophiles, while the double bond can participate in cycloaddition reactions.
Michael Addition Pathways and Stereochemical Outcomes
The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. In the case of pyridyl acrylates, this pathway is particularly important for the formation of carbon-heteroatom bonds. Thiol- and aza-Michael additions are well-documented for similar structures, often utilized in the synthesis of cross-linked hydrogels. For instance, 3,5-diacylpyridine derivatives with terminal acrylate (B77674) moieties readily undergo thio-Michael reactions with thiolated natural hyaluronan and aza-Michael additions with polymers like poly(1-glycidylpiperazine). These reactions are typically base-catalyzed, where a base deprotonates the nucleophile (thiol or amine) to facilitate its attack on the electrophilic β-carbon of the acrylate.
The stereochemical outcome of Michael additions to pyridyl acrylates can be controlled through the use of chiral catalysts, leading to the formation of enantiomerically enriched products. While specific studies on this compound are not extensively documented, research on related α,β-unsaturated compounds provides insight into potential stereoselective methodologies. Organocatalysis, employing chiral amines or thioureas, has proven effective in achieving high diastereo- and enantioselectivities in the Michael addition of various nucleophiles to α,β-unsaturated esters and amides.
Table 1: Examples of Catalysts and Conditions for Michael Additions to Acrylate Systems
| Nucleophile | Michael Acceptor System | Catalyst/Conditions | Stereoselectivity |
|---|---|---|---|
| Thiophenol | Chalcone | Chiral bifunctional thiourea | High enantioselectivity |
| Malonates | Nitroalkenes | Chiral metal complexes (e.g., Ni(II)) | High enantioselectivity |
| Aldehydes | N-Arylmaleimides | α,β-Dipeptides / aq. NaOH | Moderate to good enantioselectivity |
| Nitroalkanes | β-Trifluoromethylated acrylamides | L-tert-leucine-derived urea-tertiary amine | Excellent enantio- and diastereoselectivities nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond of the acrylate moiety can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring. The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing pyridine (B92270) ring.
While specific Diels-Alder reactions involving this compound are not detailed in the literature, the general reactivity of acrylates is well-established. For example, methyl acrylate undergoes Diels-Alder reactions with cyclopentadiene. chemistryviews.org The stereochemical outcome of these reactions is governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions.
Furthermore, pyridyl acrylic acids have been shown to undergo photochemical [2+2] cycloaddition reactions in the solid state, leading to the formation of cyclobutane (B1203170) derivatives. mdpi.com The stereochemistry of the product in these reactions is controlled by the crystal packing of the monomer. It is plausible that this compound could undergo similar cycloadditions under appropriate conditions.
Catalytic Transformations Involving the Acrylate Moiety
The acrylate functionality is amenable to various catalytic transformations, including reduction of the double bond and oxidation to form epoxides or diols.
Hydrogenation and Reduction Strategies
Selective hydrogenation of the C=C double bond in α,β-unsaturated esters, without affecting the carbonyl group or the aromatic pyridine ring, is a valuable transformation. Various catalytic systems have been developed for this purpose. Rhodium-based catalysts, such as rhodium hydride complexes, have shown high selectivity for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. mdpi.com Similarly, iridium catalysts have been employed for the 1,4-reduction of α,β-unsaturated esters, amides, and acids using formic acid as a hydride source in water. nih.gov
For pyridyl-substituted alkenes, ruthenium-catalyzed asymmetric hydrogenation has been reported to be highly efficient and enantioselective. acs.org These methods could potentially be applied to this compound to produce the corresponding saturated ester with high stereocontrol.
Reduction of the pyridine ring itself is also a possible transformation. Catalytic reduction of pyridinium (B92312) cations to dihydropyridines is a known process. youtube.com More rigorous reduction conditions can lead to the formation of piperidine (B6355638) derivatives. A tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines has also been developed, resulting in the formation of sp3 C–Si bonds beta to the nitrogen atom. nih.gov
Epoxidation and Dihydroxylation Methodologies
The double bond of the acrylate can be oxidized to form an epoxide or a diol. The epoxidation of electron-deficient alkenes, such as acrylates, can be achieved using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions. rsc.org The presence of a pyridine ring can influence the reaction; for instance, the epoxidation of alkenes with aqueous hydrogen peroxide can be efficiently catalyzed by methyltrioxorhenium in the presence of 3-cyanopyridine. researchgate.net Asymmetric epoxidation methods, employing chiral catalysts, could provide enantiomerically enriched epoxides. researchgate.netarkat-usa.org
Dihydroxylation of the double bond leads to the formation of a vicinal diol. The Sharpless asymmetric dihydroxylation is a powerful method for this transformation. Studies on the asymmetric dihydroxylation of 1-aryl-1'-pyridiyl alkenes have shown that high yields and excellent enantioselectivity can be achieved. This suggests that this compound would be a suitable substrate for similar transformations, yielding chiral diols that are valuable synthetic intermediates.
Transformations Involving the Pyridine Heterocycle
The pyridine ring in this compound possesses a nucleophilic nitrogen atom and is subject to electrophilic aromatic substitution, although it is generally less reactive than benzene. acs.org
A common reaction of pyridines is N-alkylation to form pyridinium salts. This transformation would increase the electron-withdrawing nature of the heterocyclic ring. Another key reaction is N-oxidation, typically using peroxy acids, to form pyridine N-oxides. rsc.org The resulting N-oxide can then be used in a variety of subsequent transformations, including nucleophilic substitution at the 2- and 4-positions. Pyridine N-oxides can also act as catalysts in certain reactions, such as the living radical polymerization of methacrylates. Furthermore, the pyridine ring can be hydroxylated or arylated under specific transition-metal-free conditions.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is notoriously challenging. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, a situation exacerbated by the tendency of the basic nitrogen to be protonated or coordinate to Lewis acids under typical EAS conditions, forming a highly deactivated pyridinium cation. wikipedia.orglibretexts.org For this compound, the acrylate group at the C-3 position further deactivates the ring through its electron-withdrawing resonance and inductive effects.
When EAS reactions on pyridine are forced to proceed, they show a strong preference for substitution at the 3-position (meta to the nitrogen), as the cationic intermediates (Wheland intermediates) resulting from attack at the 2- or 4-positions place an unfavorable positive charge on the electronegative nitrogen atom. quora.comquora.com In the case of this 3-substituted substrate, electrophilic attack would be directed to the C-5 position, which is meta to the existing acrylate group.
Achieving such transformations requires specialized, non-acidic conditions to avoid pyridinium salt formation. For instance, nitration can sometimes be achieved using reagents like dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite, a method that avoids strongly acidic media. ntnu.noresearchgate.net This procedure involves the initial formation of an N-nitropyridinium salt, which then rearranges, purportedly via a princeton.edunih.gov sigmatropic shift, to introduce the nitro group at the 3-position (or 5-position in this case). researchgate.net
| Reaction Type | Reagents & Conditions | Challenges & Mechanistic Notes |
| Nitration | Conc. HNO₃ / H₂SO₄ | Extremely low reactivity due to N-protonation, leading to a highly deactivated pyridinium ring. researchgate.net |
| N₂O₅ followed by NaHSO₃ | Avoids strong acid; proceeds via an N-nitropyridinium intermediate. The acrylate group at C-3 would direct substitution to C-5. ntnu.no | |
| Halogenation | X₂ / Lewis Acid | Low reactivity due to catalyst complexation with the pyridine nitrogen. |
| X₂ at high temp. (>300 °C) | Radical mechanism, often leads to a mixture of products and is generally not selective. youtube.com |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
The electron-deficient nature of the pyridine ring makes it inherently susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. uci.edu For SNAr to occur on a substrate like this compound, two conditions must be met: the presence of a suitable leaving group (e.g., a halide) on the pyridine ring and, typically, activation of the ring.
Activation significantly enhances the ring's electrophilicity. This is commonly achieved through N-oxidation or, more effectively, N-alkylation to form a pyridinium salt. The resulting positive charge on the nitrogen strongly activates the ring for nucleophilic attack, especially at the ortho (2,6) and para (4) positions.
Mechanistic studies on the SNAr reactions of N-methylpyridinium salts have shown that the reaction mechanism is more complex than a simple addition-elimination pathway. nih.gov The reaction rate can be dependent on the second order of the nucleophile concentration, suggesting that the deprotonation of the intermediate σ-complex is the rate-determining step. nih.govresearchgate.net The mechanism can vary from a concerted E2 elimination of the leaving group to a stepwise E1cB-like process, depending on the nature of the leaving group. nih.gov
| Activation Method | Required Substrate Feature | Mechanism & Regioselectivity |
| N-Alkylation | Leaving group (e.g., Cl, Br) at C-2, C-4, or C-6. | Forms a highly reactive pyridinium salt. Nucleophilic attack is strongly favored at the ortho and para positions. Mechanism can be E2 or E1cB-like. nih.govresearchgate.net |
| N-Oxidation | Leaving group at C-2, C-4, or C-6. | The N-oxide group activates the ring for SNAr at the 2- and 4-positions. scripps.edu |
N-Oxidation and Quaternization Strategies
The lone pair of electrons on the pyridine nitrogen atom allows for direct reactions, including N-oxidation and quaternization. These transformations are fundamental for modifying the electronic properties of the molecule and for activating the ring for subsequent reactions.
N-Oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. The reaction converts the pyridine to a pyridine N-oxide. This modification has profound electronic effects: the N-oxide group can donate electron density into the ring via resonance, activating the 2- and 4-positions for electrophilic attack, while also activating them for nucleophilic substitution. scripps.eduacs.org
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a permanently cationic N-alkylpyridinium salt. nih.gov This process is generally efficient, though the rate can be influenced by the steric and electronic properties of both the pyridine and the alkylating agent. tandfonline.com The electron-withdrawing acrylate substituent on this compound would decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for quaternization compared to unsubstituted pyridine. tandfonline.comresearchgate.net
| Transformation | Typical Reagents | Product | Impact on Reactivity |
| N-Oxidation | m-CPBA, H₂O₂/AcOH | (E)-tert-butyl 3-(1-oxopyridin-3-yl)acrylate | Activates C-2/C-4 for both electrophilic and nucleophilic attack. |
| Quaternization | CH₃I, C₂H₅Br, Benzyl Bromide | 3-(2-(tert-butoxycarbonyl)vinyl)-1-alkylpyridin-1-ium halide | Creates a highly electron-deficient pyridinium ring, strongly activating C-2/C-4/C-6 for SNAr. nih.gov |
Metal-Mediated and Organocatalytic Reactions
The dual functionality of this compound, possessing both a heteroaromatic ring and an activated alkene, makes it a versatile substrate for a wide array of catalytic transformations.
Transition Metal Complexes as Catalysts for Derivatization
Transition metal catalysis provides powerful tools for the functionalization of both the pyridine ring and the acrylate side chain.
Heck Reaction: The vinyl group of the acrylate moiety is a classic substrate for the Mizoroki-Heck reaction. Palladium-catalyzed oxidative Heck couplings have been developed for vinylpyridines, allowing for the arylation of the double bond with aryl boronic acids. psu.eduresearchgate.netresearchgate.net This reaction typically proceeds with high stereoselectivity, yielding the (E)-isomer, and offers a direct method to synthesize more complex stilbene-like structures. The general mechanism involves oxidative addition of a palladium(0) catalyst to an aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org
C-H Functionalization: The pyridine ring itself can be derivatized through direct C-H bond activation. Catalytic systems based on rhodium, ruthenium, and rare-earth metals like yttrium have been shown to effect the ortho-alkylation and alkenylation of pyridines. nih.govresearchgate.net For a 3-substituted pyridine, this C-H activation would selectively occur at the C-2 or C-6 positions, providing a route to introduce new substituents directly onto the heterocyclic core without pre-functionalization.
| Reaction Type | Catalyst System (Example) | Site of Functionalization | Resulting Transformation |
| Oxidative Heck Coupling | Pd(TFA)₂ / 1,10-phenanthroline (B135089) / Ag₂O | Acrylate β-carbon | Arylation of the vinyl group. psu.edu |
| ortho-Alkylation | Yttrium complexes | Pyridine C-2 / C-6 | Direct introduction of alkyl groups via C-H activation. nih.gov |
| ortho-Alkenylation | [RhCl(cod)]₂ / PPh₃ | Pyridine C-2 / C-6 | Direct introduction of vinyl groups via C-H activation. nih.gov |
Chiral Organocatalysis for Asymmetric Transformations
The α,β-unsaturated ester system in this compound is an excellent Michael acceptor, making it an ideal substrate for asymmetric organocatalytic conjugate additions. This approach allows for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds at the β-position.
Chiral secondary amines, such as derivatives of proline or cinchona alkaloids, are highly effective catalysts for these transformations. nih.gov They operate by forming a transient iminium ion with the α,β-unsaturated ester, which lowers the LUMO of the alkene and provides a sterically defined environment for the nucleophile to attack. Alternatively, Lewis basic catalysts like isothioureas can activate the substrate by forming a chiral acyl ammonium (B1175870) intermediate. acs.org These methods consistently deliver products with high levels of enantioselectivity.
| Catalysis Type | Catalyst Example | Nucleophile | Mechanistic Intermediate |
| Iminium Ion Catalysis | MacMillan Catalyst, Jørgensen-Hayashi Catalyst | Malonates, Aldehydes, Anilines | Chiral Iminium Ion |
| Bifunctional Catalysis | Cinchona-derived Thioureas/Squaramides | Nitroalkanes, Diketones | H-bonding activates both nucleophile and electrophile. benthamdirect.comnih.gov |
| Lewis Base Catalysis | Isothioureas (e.g., HyperBTM) | Malonates | Chiral Acyl Ammonium Ion acs.org |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms governing the reactivity of molecules like this compound. acs.org
Substitution Reactions: DFT calculations have been used to study the EAS nitration of pyridine, confirming that protonation of the nitrogen leads to significant deactivation and explaining the regioselectivity of the reaction. rsc.org For SNAr on pyridinium ions, computational studies have helped map the potential energy surfaces, identify transition states, and rationalize the switch in mechanism from E2 to E1cB-like based on the leaving group's ability. nih.gov
Catalytic Reactions: In transition metal catalysis, computational models are used to investigate catalytic cycles, such as the σ-complex assisted metathesis (σ-CAM) mechanism in iron-catalyzed C-H activation on pyridine. princeton.edu These studies help in understanding catalyst behavior and in the rational design of new, more efficient ligands. Similarly, the mechanism of organocatalyzed Michael additions has been scrutinized computationally, revealing how hydrogen bonding and steric interactions within the catalyst-substrate complex lead to high enantioselectivity. acs.org The calculations can determine which step (e.g., N-acylation or C-C bond formation) is rate-limiting and explain the origins of stereocontrol.
| Reaction Studied | Computational Method | Key Insights Gained |
| EAS Nitration of Pyridine | DFT | Rationalized low reactivity due to N-protonation and confirmed preference for meta-attack. rsc.org |
| SNAr on Pyridinium Ions | DFT | Elucidated the rate-determining deprotonation step and the E2 vs. E1cB-like mechanistic pathways. nih.gov |
| Transition Metal C-H Activation | DFT | Supported a σ-complex assisted metathesis (σ-CAM) mechanism and informed ligand design. princeton.edu |
| Organocatalytic Michael Addition | DFT | Identified rate-limiting steps and detailed the non-covalent interactions responsible for enantioselectivity. acs.org |
Density Functional Theory (DFT) Studies of Transition States
A critical aspect of understanding the reactivity of this compound involves the computational study of transition states in its various potential reactions. DFT calculations would provide invaluable insights into the geometry, energy, and electronic structure of these transient species.
Typically, such a study would involve:
Identification of Reaction Mechanisms: Investigating plausible reaction pathways, such as addition reactions at the acrylate double bond, reactions involving the pyridine nitrogen, or hydrolysis of the tert-butyl ester.
Transition State Searching: Employing algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods to locate the first-order saddle points on the potential energy surface corresponding to the transition states of these reactions.
Vibrational Frequency Analysis: Performing frequency calculations to confirm the nature of the stationary points. A genuine transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The data generated from these calculations would be compiled into tables, providing key parameters for each identified transition state.
Table 1: Hypothetical DFT Data for Transition States in a Reaction of this compound
| Transition State | Reaction Step | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) | Key Bond Distances (Å) |
|---|---|---|---|---|
| TS1 | Nucleophilic addition to β-carbon | i450.2 | 25.3 | Nu-Cβ: 2.15, Cα=Cβ: 1.40 |
| TS2 | Protonation of pyridine N | i320.8 | 15.8 | N-H: 1.55 |
| TS3 | Ester hydrolysis (acid-catalyzed) | i510.5 | 30.1 | C=O: 1.35, O-H₂O: 1.80 |
This table is illustrative and does not represent actual experimental or computational data.
These parameters would allow for a detailed comparison of the feasibility of different reaction pathways, with lower activation energies indicating more favorable routes. The bond distances in the transition state would offer a snapshot of the bond-breaking and bond-forming processes.
Reaction Pathway Mapping and Energy Landscape Analysis
A comprehensive understanding of the reactivity would be achieved by mapping the entire reaction pathway and analyzing the complete energy landscape. This goes beyond the transition states to include all intermediates and products.
This analysis would typically involve:
Intrinsic Reaction Coordinate (IRC) Calculations: Starting from the optimized transition state geometry, IRC calculations would be performed to trace the reaction path downhill to the corresponding reactant and product minima on the potential energy surface. This confirms that the transition state connects the intended species.
Energy Profile Diagrams: The relative energies of all reactants, intermediates, transition states, and products would be plotted to create a reaction energy profile. This visual representation provides a clear picture of the thermodynamics and kinetics of the reaction.
Thermodynamic and Kinetic Analysis: From the computed energies, key thermodynamic quantities such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction would be determined. Kinetic parameters, including rate constants, could also be estimated using transition state theory.
The findings from the energy landscape analysis would be summarized in a data table to provide a quantitative overview of the reaction energetics.
Table 2: Hypothetical Energy Landscape Data for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|
| R | Reactants | 0.0 | 0.0 | 0.0 |
| TS1 | Transition State 1 | 25.3 | 24.8 | 32.5 |
| I1 | Intermediate 1 | 5.7 | 5.2 | 10.1 |
| TS2 | Transition State 2 | 18.9 | 18.2 | 25.6 |
| P | Products | -10.2 | -10.8 | -5.4 |
This table is illustrative and does not represent actual experimental or computational data.
Derivatization and Chemical Transformations of E Tert Butyl 3 Pyridin 3 Yl Acrylate
Amidation and Esterification Reactions via the Acrylate (B77674) Moiety
The acrylate moiety in (E)-tert-butyl 3-(pyridin-3-yl)acrylate is susceptible to nucleophilic attack, providing a convenient handle for amidation and esterification reactions. These transformations are crucial for the development of novel small molecules and for the modification of polymers.
Amidation of the acrylate can be achieved through the aza-Michael addition of primary or secondary amines to the electron-deficient alkene. This reaction, typically catalyzed by a base, results in the formation of β-amino esters. For instance, the reaction of secondary amines with α,β-unsaturated esters can be efficiently catalyzed by lithium perchlorate (B79767) (LiClO₄) at room temperature in the absence of a solvent, yielding β-amino esters in high yields researchgate.net. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, under either microwave irradiation or conventional heating, also promotes the aza-Michael addition of amines to acrylates in a solvent-free protocol mdpi.com. These methods offer a direct route to introduce amine functionalities, which can be valuable for further derivatization or for tuning the physicochemical properties of the resulting molecules. The reaction of a diacrylate ester with an amine having at least one hydrogen on the nitrogen can produce amine acrylates, which are noted for their rapid curing rates in coating applications google.com.
Esterification, or more precisely, transesterification of the tert-butyl ester can be challenging due to the stability of the tert-butyl group. However, under specific conditions, this transformation can be achieved. The esterification of tertiary alcohols, such as tert-butyl alcohol, with carboxylic acids can be carried out in the presence of a suitable catalyst google.comresearchgate.net. While direct transesterification of the tert-butyl group in this compound is not commonly reported, the cleavage of the tert-butyl ester to the corresponding carboxylic acid, followed by re-esterification, is a viable two-step alternative.
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Amidation (Aza-Michael Addition) | Secondary amines, LiClO₄, room temperature, solvent-free | β-amino esters | researchgate.net |
| Amidation (Aza-Michael Addition) | Benzylamine, DBU, microwave or conventional heating, solvent-free | β-amino esters | mdpi.com |
| Amidation | Diacrylate ester, primary or secondary amine | Amine acrylates | google.com |
| Esterification | Carboxylic acid, tert-butyl alcohol, catalyst | tert-butyl esters | google.comresearchgate.net |
Ring Transformations and Cyclization Reactions Utilizing the Pyridine (B92270) and Acrylate Moieties
The presence of both a pyridine ring and an acrylate moiety within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Such transformations are of significant interest in medicinal chemistry and materials science due to the prevalence of these scaffolds in biologically active compounds and functional materials.
While specific examples of intramolecular cyclization of this compound are not extensively documented, analogous reactions provide insight into the potential pathways. For instance, intramolecular cyclization of picrylhydrazone into an indazole derivative has been systematically studied, highlighting an efficient strategy for preparing energetic materials rsc.org. Similarly, Brønsted acid-promoted intramolecular cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives, involving an N-tosylhydrazone and a vinyl group, leads to the formation of polysubstituted indenes rsc.org. These examples suggest that under appropriate conditions, the nitrogen of the pyridine ring or a suitably introduced functional group could participate in a cyclization reaction with the acrylate system.
A convergent radical-based route has been described for the synthesis of azaindanes, which involves the cyclization of a radical onto a pyridine ring researchgate.net. This type of strategy could potentially be adapted for pyridinyl acrylates.
Functionalization of the Pyridine Ring for Advanced Scaffolds
The pyridine ring in this compound can be functionalized to introduce additional substituents, thereby creating more complex and potentially more active molecular scaffolds. Directed ortho metalation and site-selective C-H functionalization are powerful strategies to achieve this.
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.orgbaranlab.org. In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups wikipedia.org.
For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this often leads to nucleophilic addition to the ring rather than deprotonation harvard.edu. Therefore, the presence of a stronger DMG is often required for efficient and selective ortho-lithiation of the pyridine ring harvard.edu. While the acrylate group is not a classical DMG, its electronic properties can influence the reactivity of the pyridine ring. The development of specific DoM strategies for pyridinyl acrylates would involve the careful selection of reaction conditions and potentially the introduction of a more effective DMG onto the pyridine ring. The di-tert-butylphosphinyl group has been shown to be an effective DMG for the synthesis of hindered dialkylarylphosphines via ortho metalation researchgate.net.
Site-selective C-H functionalization has emerged as a highly atom-economical and efficient method for the modification of organic molecules. For pyridine rings, transition-metal-catalyzed C-H activation has been extensively studied to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions can be directed by the inherent electronic properties of the pyridine ring or by the use of a directing group.
The electron-deficient nature of the pyridine ring generally directs C-H functionalization to the C2 and C4 positions. However, the regioselectivity can be controlled by the choice of catalyst and reaction conditions. For example, certain ruthenium catalysts can selectively catalyze the C-H functionalization of pyridotriazoles with acrylates researchgate.net. While this is an intermolecular example, it demonstrates the feasibility of using acrylates in pyridine C-H functionalization reactions.
Polymerization Strategies and Macromolecular Architectures
The acrylate functionality of this compound makes it a valuable monomer for the synthesis of polymers with pendant pyridine groups. These polymers are of interest for a variety of applications, including as polycations, in the formation of interpolyelectrolyte complexes, and as materials with tunable properties.
Free radical polymerization is a robust and widely used method for the polymerization of acrylate monomers nih.gov. This compound can be expected to undergo free radical polymerization, initiated by thermal or photochemical decomposition of a radical initiator, to yield polyacrylates with pendant pyridin-3-yl groups. The polymerization of acrylate and methacrylate (B99206) monomers with pendant pyridine groups has been successfully demonstrated, leading to polymers with interesting properties such as good solubility and low glass-transition temperatures researchgate.netbizhat.com.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of well-defined polymers from functional monomers like pyridinyl acrylates researchgate.netbizhat.com. ATRP allows for the control of molecular weight, polydispersity, and polymer architecture, enabling the synthesis of block copolymers and other complex macromolecular structures semanticscholar.orgmdpi.com. The resulting polymers, containing pyridine moieties, can be further modified, for example, by quaternization of the pyridine nitrogen to create polycationic materials researchgate.netbizhat.com.
The properties of the resulting polyacrylates can be tuned by copolymerization with other acrylate or vinyl monomers. For instance, copolymerization of ethylene (B1197577) with methyl acrylate has been achieved using pyridylimino Ni(II) catalysts, affording hyperbranched copolymers acs.org. This highlights the potential for creating a wide range of macromolecular architectures incorporating pyridinyl acrylate units.
| Polymerization Technique | Monomers | Resulting Polymer Characteristics | Reference(s) |
| Atom Transfer Radical Polymerization (ATRP) | Acrylate and methacrylate monomers with pendant pyridine groups | Well-defined polymers, good solubility, low glass-transition temperature | researchgate.netbizhat.com |
| UV light-mediated metal-free ATRP | 4-vinylpyridine with acrylate and methacrylate monomers | Metal-free copolymers | semanticscholar.org |
| Free Radical Polymerization | Acrylate monomers | Polyacrylates | nih.gov |
| Catalytic Copolymerization | Ethylene, methyl acrylate | Hyperbranched poly(ethylene-co-methyl acrylate)s | acs.org |
Controlled Radical Polymerization (RAFT, ATRP)
This compound is a monomer well-suited for controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. cmu.edunih.gov
The pyridinyl moiety can influence the polymerization kinetics, potentially by coordinating with the metal catalysts used in ATRP. tkk.fi However, successful ATRP of acrylate monomers is well-documented, and with appropriate selection of ligands and reaction conditions, controlled polymerization of this compound can be achieved. cmu.edutkk.ficmu.edu For instance, the use of iron-based catalysts has been shown to be effective for the ATRP of tert-butyl acrylate, yielding polymers with polydispersities as low as 1.2. tkk.fi
RAFT polymerization offers a metal-free alternative for the controlled polymerization of this monomer. The choice of the RAFT agent is crucial for achieving good control over the polymerization of acrylate monomers. researchgate.netpsu.edu Trithiocarbonates are often effective for controlling the polymerization of acrylates and can be used to synthesize well-defined homopolymers of this compound. psu.edu The tert-butyl ester group is stable under typical RAFT and ATRP conditions and can be subsequently hydrolyzed to yield poly(3-(pyridin-3-yl)acrylic acid), a pH-responsive polymer. cmu.eduresearchgate.net
Table 1: Controlled Radical Polymerization of Acrylate Monomers
| Polymerization Method | Monomer | Catalyst/RAFT Agent | Initiator | Solvent | Polydispersity (Đ) | Reference |
|---|---|---|---|---|---|---|
| ATRP | tert-Butyl Acrylate | CuBr/PMDETA | Alkyl Bromide | Toluene | ~1.1 | cmu.edu |
| ATRP | tert-Butyl Acrylate | FeCl₂·4H₂O(PPh₃)₂ | Methyl 2-bromopropionate | Acetone | ~1.2 | tkk.fi |
Incorporation into Copolymers and Block Copolymers
The ability to undergo controlled radical polymerization makes this compound an excellent candidate for incorporation into copolymers and block copolymers. nih.govgoogle.comcmu.edu This allows for the synthesis of materials with tailored properties, combining the characteristics of the pyridinyl acrylate with other monomers.
Block copolymers can be synthesized by sequential monomer addition using either ATRP or RAFT. For example, a macroinitiator of a first polymer block can be used to initiate the polymerization of this compound, or vice versa. The order of monomer addition is important, particularly in ATRP, to ensure efficient initiation of the second block. cmu.edu The synthesis of block copolymers containing acrylate and methacrylate blocks has been successfully demonstrated using ATRP, highlighting the versatility of this technique. cmu.edu
The resulting block copolymers, containing a poly(this compound) segment, can exhibit interesting self-assembly behavior in solution, forming micelles or other nanostructures. nih.gov Subsequent hydrolysis of the tert-butyl ester groups can transform one block into hydrophilic poly(acrylic acid), leading to the formation of amphiphilic block copolymers. cmu.edu These materials have potential applications in areas such as drug delivery and nanotechnology.
Table 2: Examples of Acrylate-Containing Block Copolymers
| Block Copolymer | Polymerization Method | Monomers | Properties | Reference |
|---|---|---|---|---|
| Poly(n-butyl acrylate)-b-poly(methyl methacrylate) | ATRP | n-Butyl Acrylate, Methyl Methacrylate | Thermoplastic Elastomers | researchgate.net |
| Poly(tert-butyl acrylate)-b-poly(styrene)-b-poly(methyl acrylate) | ATRP | tert-Butyl Acrylate, Styrene, Methyl Acrylate | Amphiphilic Triblock Copolymers | cmu.edu |
Formation of Heterocyclic Scaffolds via Intramolecular Cyclization
The structure of this compound and its derivatives can be exploited for the synthesis of various heterocyclic scaffolds through intramolecular cyclization reactions. These reactions can lead to the formation of valuable pyrrolidine, piperidine (B6355638), and fused ring systems.
Pyrrolidines and Piperidines
Derivatives of this compound can serve as precursors for the synthesis of pyrrolidines and piperidines. This can be achieved through intramolecular cyclization of appropriately functionalized linear precursors. researchgate.netdocumentsdelivered.com For instance, the introduction of a nucleophilic group at a suitable position on a derivative of the parent compound can facilitate a ring-closing reaction.
One common strategy involves the intramolecular cyclization of an amine onto an activated double bond, a process that can be mediated by various catalysts. researchgate.net Radical cyclization is another powerful method for the construction of these nitrogen-containing rings. documentsdelivered.com For example, an amidyl radical, generated from a suitable precursor, can undergo intramolecular addition to the acrylate double bond to form a five- or six-membered ring. researchgate.net The stereoselectivity of these cyclization reactions can often be controlled by the reaction conditions and the nature of the substrate. ias.ac.in
Fused Ring Systems
The pyridine ring and the acrylate moiety in this compound provide handles for the construction of fused heterocyclic systems. bohrium.commdpi.comenamine.netnih.gov These reactions often involve the formation of a new ring that shares one or more atoms with the initial pyridine ring.
A common approach to the synthesis of fused pyridine derivatives involves the reaction of a functionalized pyridine with a suitable bifunctional molecule. enamine.net For instance, a derivative of this compound bearing an amino group on the pyridine ring could be reacted with a 1,3-dielectrophile to construct a new fused six-membered ring. Alternatively, intramolecular cyclization strategies can be employed, where a reactive functional group, introduced elsewhere in the molecule, can react with either the pyridine ring or the acrylate double bond to form a fused ring system. bohrium.com The synthesis of pyridine-fused heterocycles is of significant interest due to their diverse biological activities and applications in materials science. bohrium.commdpi.com
Advanced Spectroscopic and Analytical Methodologies for Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (E)-tert-butyl 3-(pyridin-3-yl)acrylate. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum provides initial information on the chemical environment of the protons. The (E)-stereochemistry of the alkene is confirmed by the large coupling constant (typically >15 Hz) between the two vinyl protons. The ¹³C NMR spectrum reveals the number of unique carbon environments, including the characteristic signals for the ester carbonyl, the tert-butyl group, and the carbons of the pyridine (B92270) ring and the double bond.
To establish the precise connectivity, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between the two vinylic protons and among the four protons on the pyridine ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their attached, pre-assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for mapping the molecular skeleton by revealing long-range (typically 2-3 bond) couplings between protons and carbons. Key correlations would include the signal from the tert-butyl protons to the quaternary carbon and the ester carbonyl carbon, as well as correlations from the vinylic protons to the carbons of the pyridine ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): While the large vinylic coupling constant is the primary indicator of the E-configuration, NOESY can provide further confirmation by showing through-space correlations between protons.
The following table summarizes the expected NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Pyridine-2 | ~8.7 | ~151 | C4, C6 |
| Pyridine-4 | ~7.9 | ~135 | C2, C5, C6 |
| Pyridine-5 | ~7.4 | ~124 | C3, C4 |
| Pyridine-6 | ~8.6 | ~149 | C2, C4, C5 |
| Vinylic-α | ~6.5 | ~122 | C=O, Pyridine-3 |
| Vinylic-β | ~7.6 | ~142 | Pyridine-3, Pyridine-4 |
| C=O | - | ~166 | Vinylic-α, t-Butyl Protons |
| t-Butyl (quaternary) | - | ~81 | t-Butyl Protons |
| t-Butyl (CH₃) | ~1.5 | ~28 | C=O, t-Butyl (quaternary) |
While solution-state NMR provides data on the molecule's structure in solution, solid-state NMR (ssNMR) is employed to study its structure in the solid phase. This technique is particularly valuable for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would reveal different ¹³C chemical shifts for different crystalline arrangements, allowing for the identification and characterization of potential polymorphs of this compound.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and providing insights into the structure through fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which is used to determine the elemental composition of this compound. The experimentally determined exact mass is compared to the calculated mass for the chemical formula C₁₂H₁₅NO₂, confirming the molecular formula with high confidence. nih.gov
Calculated Exact Mass: 205.1103 g/mol
Expected Ion (M+H)⁺: 206.1176 m/z
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would include the loss of isobutylene (B52900) and the cleavage of the ester bond.
Table 2: Predicted MS/MS Fragmentation Data for [C₁₂H₁₅NO₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
|---|---|---|---|
| 206.1176 | 150.0549 | 56.0627 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 206.1176 | 132.0444 | 74.0732 | [M+H - C₄H₁₀O]⁺ (Loss of tert-butanol) |
| 206.1176 | 104.0495 | 102.0681 | [C₇H₆N]⁺ (Pyridin-3-yl-ethenyl cation) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ester. Other key bands include C=C stretching from the alkene and the pyridine ring, C-O stretching from the ester, and various C-H stretching and bending vibrations. Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond, which often gives a strong Raman signal.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H stretch (aromatic/vinylic) | 3100-3000 | Medium | Strong |
| C-H stretch (aliphatic) | 3000-2850 | Medium | Medium |
| C=O stretch (α,β-unsaturated ester) | 1725-1710 | Strong | Medium |
| C=C stretch (alkene) | 1640-1620 | Medium | Strong |
| C=C/C=N stretch (pyridine ring) | 1600-1450 | Medium-Strong | Medium-Strong |
| C-O stretch (ester) | 1300-1150 | Strong | Weak |
| C-H out-of-plane bend (E-disubstituted alkene) | 980-960 | Strong | Weak |
Identification of Key Functional Groups and Bond Stretches
The FTIR and Raman spectra of this compound are characterized by absorption bands and scattering peaks that correspond to the specific vibrational frequencies of its functional groups. Analysis of these spectra allows for the unambiguous identification of the key structural motifs within the molecule.
The presence of the α,β-unsaturated ester moiety is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1715-1730 cm⁻¹ in the FTIR spectrum. The C=C stretching vibration of the acrylate (B77674) double bond, conjugated with both the carbonyl group and the pyridine ring, is expected to appear around 1630-1650 cm⁻¹. The stretching vibrations of the C-O bonds of the ester group would produce characteristic bands in the 1100-1300 cm⁻¹ region.
The pyridin-3-yl group exhibits a series of characteristic aromatic C-H and C=C/C=N stretching vibrations. Aromatic C-H stretching bands are typically found above 3000 cm⁻¹, while the ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. The tert-butyl group is identifiable by its characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the tert-butyl moiety are expected in the 2950-3000 cm⁻¹ region, while the characteristic bending vibrations would be observed at lower wavenumbers.
A hypothetical data table summarizing the expected key vibrational frequencies is presented below. It is important to note that these are approximate ranges and the exact peak positions can be influenced by the specific chemical environment and intermolecular interactions.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1715 - 1730 |
| C=C (Alkene) | Stretching | 1630 - 1650 |
| C-O (Ester) | Stretching | 1100 - 1300 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |
| Aliphatic C-H (tert-butyl) | Stretching | 2950 - 3000 |
| Aliphatic C-H (tert-butyl) | Bending | ~1370 and ~1390 (doublet) |
Conformational Analysis through Vibrational Frequencies
While detailed experimental studies on the conformational analysis of this compound using vibrational frequencies are not widely available in the public domain, theoretical calculations, such as those employing Density Functional Theory (DFT), can provide valuable insights. Such computational studies can predict the vibrational frequencies for different possible conformers of the molecule. By comparing the calculated spectra with the experimental FTIR and Raman data, it is possible to determine the most stable conformation in the gas phase or in different solvent environments.
For instance, rotation around the C-C single bond connecting the pyridine ring and the acrylate moiety, as well as the C-O bond of the ester group, can lead to different conformers. The subtle shifts in the vibrational frequencies of the C=C, C=O, and C-O stretching modes, as well as the out-of-plane bending modes of the aromatic ring, can serve as indicators of the preferred molecular geometry.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of this compound, particularly the chromophores present and their electronic transitions.
Chromophore Analysis and Electronic Transitions
The primary chromophore in this compound is the extended conjugated system comprising the pyridine ring and the α,β-unsaturated ester. This conjugation is responsible for the absorption of UV radiation, leading to electronic transitions. The expected electronic transitions are primarily of the π → π* type, which are typically intense. The presence of the nitrogen heteroatom in the pyridine ring and the oxygen atoms in the ester group also introduces the possibility of n → π* transitions, which are generally of lower intensity.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, likely with a λmax (wavelength of maximum absorbance) influenced by the extent of conjugation. The specific position of the absorption maximum can provide information about the electronic environment of the chromophore.
Solvatochromism Studies
Given the presence of the polar pyridine ring and the ester group, the molecule possesses a dipole moment that can interact with solvent molecules. In polar solvents, the energy levels of the ground and excited states can be differentially stabilized, leading to a shift in the absorption maximum. A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) can provide information about the nature of the electronic transition and the change in dipole moment upon excitation. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift, while for n → π* transitions, a hypsochromic shift is commonly observed.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal information about the molecular geometry, stereochemistry, and intermolecular interactions of this compound.
Single Crystal X-ray Diffraction
A single crystal X-ray diffraction study of this compound would yield a wealth of structural data. The analysis of the diffraction pattern allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom in the crystal lattice.
This data would confirm the (E)-configuration of the double bond, as indicated by the "E" in the compound's name. It would also reveal the precise bond lengths, bond angles, and torsion angles within the molecule, providing a detailed picture of its conformation in the solid state. Furthermore, the crystallographic data would elucidate the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal.
A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (e.g., 10.123) |
| b (Å) | (e.g., 8.456) |
| c (Å) | (e.g., 15.789) |
| α (°) | 90 |
| β (°) | (e.g., 105.3) |
| γ (°) | 90 |
| Volume (ų) | (e.g., 1305.4) |
| Z | 4 |
| Density (calculated) (g/cm³) | (e.g., 1.25) |
This detailed structural information is invaluable for understanding the physical and chemical properties of this compound and for rationalizing its reactivity and potential applications.
Co-crystallization Studies and Supramolecular Interactions
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) or other solid-state compounds by forming a new crystalline solid with a guest molecule, known as a coformer. nih.govresearchgate.net While specific co-crystallization studies on "this compound" are not extensively documented in publicly available literature, the principles of supramolecular chemistry allow for a predictive understanding of its potential interactions.
The molecular structure of "this compound," featuring a pyridine ring, an acrylate moiety, and a tert-butyl group, presents several opportunities for supramolecular interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This is a key site for forming co-crystals with molecules that are effective hydrogen bond donors, such as carboxylic acids or phenols.
Studies on analogous compounds, such as "(E)-3-(pyridin-4-yl)acrylic acid," provide valuable insights. In the crystal structure of this related molecule, strong O—H⋯N interactions are observed, linking the molecules into chains. nih.govresearchgate.net Additionally, weaker C—H⋯O interactions and π–π stacking interactions contribute to the formation of a three-dimensional supramolecular architecture. nih.govresearchgate.net
For "this compound," similar interactions can be anticipated in co-crystals. The carbonyl group of the acrylate moiety can act as a hydrogen bond acceptor, while the aromatic pyridine ring can participate in π–π stacking with other aromatic coformers. The tert-butyl group, being bulky, can influence the crystal packing and may engage in weaker van der Waals interactions.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. For a molecule like "(E)-3-(pyridin-4-yl)acrylic acid," this analysis has shown that H⋯H, O⋯H/H⋯O, N⋯H/H⋯N, and C⋯H/H⋯C interactions are the most significant, governing the crystal packing. nih.govresearchgate.net A similar distribution of interactions would be expected for co-crystals of "this compound."
Table 1: Potential Supramolecular Interactions for this compound in Co-crystals
| Interaction Type | Potential Donor/Acceptor Sites on this compound | Potential Coformer Functional Groups |
| Hydrogen Bonding | Pyridine Nitrogen (Acceptor), Acrylate Carbonyl Oxygen (Acceptor) | Carboxylic Acids (-COOH), Phenols (-OH), Amides (-CONH2) |
| π–π Stacking | Pyridine Ring | Aromatic rings (e.g., benzene, naphthalene) |
| C—H⋯O Interactions | C-H bonds of the pyridine ring and tert-butyl group | Carbonyl groups, ether oxygens |
| Van der Waals Forces | tert-Butyl group, alkyl chains | Aliphatic and aromatic moieties |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the purity assessment and separation of "this compound" from reaction mixtures and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like "this compound." The development of a robust HPLC method is crucial for ensuring the quality and consistency of the compound.
A typical HPLC method for an acrylate compound would involve reversed-phase chromatography. e3s-conferences.org In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
For "this compound," a gradient elution method using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would likely be effective. e3s-conferences.org The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute more nonpolar compounds. The inclusion of a buffer, such as formic acid or ammonium (B1175870) acetate (B1210297), in the mobile phase can help to ensure sharp peak shapes, especially for a basic compound containing a pyridine ring.
Detection is typically achieved using a diode-array detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, which for this compound would be in the UV region due to the conjugated system. e3s-conferences.org
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode-Array Detector (DAD) at 254 nm |
This method would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for routine analysis. e3s-conferences.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While "this compound" itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the identification and quantification of volatile byproducts that may be present from its synthesis or degradation. These byproducts could include residual solvents, starting materials, or side-reaction products.
The synthesis of acrylates can sometimes involve volatile reagents and produce low molecular weight byproducts. researchgate.net GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Volatile compounds in a sample are separated in the GC column based on their boiling points and interaction with the stationary phase. As they elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries. nih.gov
Pyrolysis-GC/MS is a related technique that can be used to characterize the thermal decomposition products of the compound, providing insights into its stability. biochromato.com
Table 3: Potential Volatile Byproducts in this compound Synthesis and their Analysis by GC-MS
| Potential Byproduct | Origin | GC-MS Analysis Considerations |
| Pyridine | Residual starting material or byproduct | Readily detectable by GC-MS; characteristic mass spectrum. |
| tert-Butanol | Byproduct from ester hydrolysis or synthesis | Volatile and suitable for GC-MS analysis. |
| Acetic Acid | Potential impurity from starting materials | May require derivatization for optimal GC analysis. |
| Solvents (e.g., Toluene, DMF) | Residual solvents from reaction or purification | Routinely monitored by GC-MS using headspace or direct injection. |
The GC-MS method would typically involve a capillary column with a nonpolar or medium-polarity stationary phase. A temperature gradient program would be used to ensure the separation of compounds with a range of boiling points.
Theoretical and Computational Studies on E Tert Butyl 3 Pyridin 3 Yl Acrylate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and predict a molecule's reactivity and intermolecular interactions.
The electronic, optical, and chemical reactivity properties of a compound can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial parameter. A small energy gap suggests that a molecule has low kinetic stability and high chemical reactivity, making it useful for a wide range of applications. mdpi.comnih.gov Conversely, a large HOMO-LUMO gap indicates high stability. mdpi.com The energies of the HOMO and LUMO are related to the ionization potential and electron affinity, respectively. mdpi.com These values, along with derived parameters like chemical potential, hardness, softness, and electronegativity, help quantify the molecule's reactivity. mdpi.comnih.gov For (E)-tert-butyl 3-(pyridin-3-yl)acrylate, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the pyridine (B92270) ring and the acrylate (B77674) system, while the LUMO would be distributed over the π-conjugated system, indicating the sites susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
| Ionization Potential (I) | - | Approximated as -EHOMO |
| Electron Affinity (A) | - | Approximated as -ELUMO |
| Global Hardness (η) | - | Calculated as (I - A) / 2 |
Note: Specific computational data for this compound is not available in the cited literature. This table illustrates the typical parameters obtained from frontier orbital analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. globalresearchonline.net The MEP maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. mdpi.com
Negative regions (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, often associated with lone pairs on heteroatoms like oxygen or nitrogen. chemrxiv.org Positive regions (typically colored blue) are electron-poor, resulting from incomplete shielding of the atomic nuclei, and are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the hydrogen atoms.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformers, which can interconvert by rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
To explore the conformational space, torsional (or dihedral angle) scans are performed. This involves systematically rotating a specific bond by a small increment and calculating the molecule's potential energy at each step. The resulting potential energy curve reveals the low-energy minima, corresponding to stable conformers, and the high-energy maxima, representing the transition states between them. doi.org For this compound, key dihedral angles for scanning would include the bond connecting the pyridine ring to the acrylate group and the bonds within the tert-butyl ester moiety.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Npy) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | ~0° (syn-periplanar) | - | - |
Note: Specific computational data for this compound is not available in the cited literature. This table illustrates the type of data generated from a conformational search, focusing on the rotation around the bond linking the pyridine and acrylate moieties.
Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can provide valuable information on vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These computed frequencies, often scaled by an empirical factor to correct for systematic errors, can be compared with experimental IR and Raman spectra to assign specific vibrational modes to observed peaks.
Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. nih.gov The computed chemical shifts provide a theoretical basis for assigning signals in experimental ¹H and ¹³C NMR spectra, helping to confirm the molecular structure. For this compound, such calculations would help assign the signals for the protons and carbons in the pyridine ring, the vinyl group, and the tert-butyl group.
Calculated NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry, offering a way to validate experimentally determined structures and assign spectral peaks with high confidence. While specific DFT calculations for this compound are not extensively reported in the literature, the methodology for such predictions is well-established. nih.govbris.ac.uk
Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.netnih.gov The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σTMS - σmolecule). researchgate.net
For this compound, one would expect distinct signals for the protons and carbons of the pyridyl ring, the vinyl group, and the tert-butyl group. For context, experimental ¹H NMR data for the closely related tert-(E)-butyl cinnamate (B1238496) show vinylic protons at δ 6.37 (d, J = 16.0 Hz) and δ 7.59 (d, J = 16.0 Hz), with the tert-butyl protons appearing as a singlet at δ 1.54. rsc.org The large coupling constant (16.0 Hz) is characteristic of the trans (E) configuration of the double bond. The ¹³C NMR spectrum of tert-butyl acrylate shows signals for the tert-butyl carbons at approximately 28.2 ppm (CH₃) and 80.5 ppm (quaternary C), with the carbonyl carbon at 166.3 ppm. rsc.orgchemicalbook.com
Computational models can further predict spin-spin coupling constants (J-couplings), which are crucial for detailed structural elucidation. These calculations provide valuable data that, when compared with experimental spectra, can confirm the molecule's stereochemistry and conformation. researchgate.net
Table 1: Representative Experimental ¹³C NMR Chemical Shifts for Structurally Related Acrylates
| Functional Group | tert-(E)-Butyl cinnamate (δ, ppm) rsc.org | tert-Butyl (E)-3-(thiophen-3-yl) acrylate (δ, ppm) rsc.org |
|---|---|---|
| Carbonyl (C=O) | 166.3 | - |
| Vinylic (α-C) | 120.2 | 120.6 |
| Vinylic (β-C) | 143.5 | 136.9 |
| tert-Butyl (C(CH₃)₃) | 80.5 | 80.6 |
| tert-Butyl (CH₃) | 28.2 | 28.2 |
Note: This table contains experimental data for analogous compounds to provide context for expected chemical shifts.
Simulated Vibrational Spectra and IR/Raman Intensities
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular structure. Computational simulations are instrumental in assigning the vibrational modes observed in experimental spectra. nih.govrjptonline.org Harmonic vibrational frequencies are typically calculated using DFT methods, often at the B3LYP level with extended basis sets like 6-311+G**. doi.org
Since theoretical calculations are based on a harmonic oscillator model in the gas phase, the computed frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly scaled using empirical factors; for example, a scaling factor of 0.961 is often applied for the B3LYP/6-311++G(d,p) level of theory. nih.gov
A computational study on butyl acrylate identified its most stable conformations (s-cis and s-trans) and provided detailed assignments for its 57 normal vibrational modes. doi.orgresearchgate.net Key vibrational modes for this compound would include:
C=O stretching: A strong IR absorption band, typically observed around 1710-1720 cm⁻¹.
C=C stretching: A mode around 1630-1640 cm⁻¹, characteristic of the acrylate double bond.
Pyridyl ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
C-H stretching: Vinylic and aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches from the tert-butyl group just below 3000 cm⁻¹.
=C-H bending: Out-of-plane bends for the trans double bond are expected to be strong in the IR spectrum, typically around 960-980 cm⁻¹.
Simulating both IR and Raman intensities helps in distinguishing between different vibrational modes, as some modes may be strong in Raman but weak in IR, and vice-versa, providing complementary information for a complete spectral analysis. researchgate.net
Reaction Pathway Modeling and Kinetic Predictions
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. upenn.edu
Transition State Identification for Key Reactions
The synthesis of this compound is commonly achieved via a palladium-catalyzed Heck reaction between 3-halopyridine (e.g., 3-bromopyridine) and tert-butyl acrylate. organic-chemistry.orgmdpi.com Computational modeling can map the entire catalytic cycle for this reaction, which involves several key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 3-bromopyridine (B30812). The transition state for this step involves the elongation of the C-Br bond and the formation of new C-Pd and Pd-Br bonds.
Olefin Coordination and Migratory Insertion: Tert-butyl acrylate coordinates to the palladium center, followed by the insertion of the double bond into the Pd-pyridyl bond. This is often the rate-determining step, and its transition state involves the formation of a new carbon-carbon bond.
β-Hydride Elimination: A hydrogen atom from the newly formed alkyl chain is transferred to the palladium center, regenerating the double bond in the product and forming a palladium-hydride species. Computational studies on similar systems have characterized the transition state for this step, showing an elongated C-H bond interacting with the palladium atom. chemrxiv.org
Reductive Elimination: The palladium-hydride species eliminates H-Br in the presence of a base, regenerating the Pd(0) catalyst to complete the cycle. libretexts.org
By locating the transition state for each elementary step and calculating its energy, the full energy profile of the reaction can be constructed, providing a detailed understanding of the reaction mechanism and stereoselectivity. chemrxiv.orgresearchgate.net
Activation Energies and Reaction Rate Constants
Once transition states are identified, Transition State Theory (TST) can be used to calculate activation energies (Ea) and reaction rate constants (k). The activation energy corresponds to the energy difference between the transition state and the reactants.
Computational studies on the ozonolysis of n-butyl acrylate have determined activation energies and rate constants for various reaction channels, demonstrating the utility of these methods for predicting atmospheric chemistry. researchgate.net Similarly, the thermal self-initiation of n-butyl acrylate polymerization has been modeled, yielding activation energies around 161-165 kJ/mol. mdpi.comupenn.edumdpi.com These examples highlight how computational kinetics can predict reactivity under different conditions.
Table 2: Activation Energies for Reactions Involving Related Acrylates
| Reaction | Compound | Activation Energy (Ea) |
|---|---|---|
| Esterification (Forward) researchgate.net | tert-Butyl acrylate | 33.8 kJ/mol |
| Esterification (Reverse) researchgate.net | tert-Butyl acrylate | 61.7 kJ/mol |
| Esterification (Forward) researchgate.net | n-Butyl acrylate | 56.6 kJ/mol |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of molecules in solution. This approach is essential for understanding how solvents influence molecular conformation, reactivity, and interactions. nih.gov
To simulate this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or an organic solvent). An appropriate force field (like CHARMM or GAFF) is used to describe the inter- and intramolecular forces. nih.govbohrium.com The system is then allowed to evolve over time by numerically integrating Newton's equations of motion, yielding a trajectory that reveals how the solute interacts with its environment.
MD simulations can be used to calculate thermodynamic properties such as the solvation free energy, which quantifies the energetic cost or benefit of transferring a molecule from the gas phase into a solvent. nih.govbohrium.com Such calculations are crucial for predicting solubility and partitioning behavior.
Solvation Shell Analysis
A key output from MD simulations is the detailed structure of the solvent around the solute molecule. The solvation shell refers to the layer of solvent molecules in direct contact with the solute. Analysis of this shell provides insights into specific solute-solvent interactions. rsc.org
This analysis is often performed using the Radial Distribution Function (RDF) , g(r), which describes the probability of finding a solvent atom at a distance r from a solute atom. The positions of the peaks in the RDF indicate the distances of the solvation shells, and integrating under the first peak yields the coordination number—the average number of solvent molecules in the first solvation shell.
For this compound in an aqueous solution, a solvation shell analysis would likely reveal:
Strong hydrogen bonding between water molecules and the nitrogen atom of the pyridine ring, as well as the carbonyl oxygen of the ester group.
Hydrophobic hydration around the nonpolar tert-butyl group and the aromatic part of the pyridine ring, where water molecules form a structured "cage-like" arrangement to minimize disruption of the hydrogen-bonding network.
A study on the hydration of tert-butyl alcohol, a structural component of the target molecule, showed that as its concentration increases, the number of water molecules in its first hydration shell decreases, which corresponds to the onset of self-aggregation. rsc.org Similar analyses for this compound could predict its aggregation behavior and effective interactions in various solvents.
Absence of Specific Research Data on Intermolecular Interactions
Extensive searches of scientific databases and computational chemistry literature have revealed a notable absence of specific theoretical and computational studies focused on the intermolecular interactions of this compound. While research exists on structurally similar compounds, such as pyridine and acrylate derivatives, direct analysis of the titular compound is not available in the reviewed literature.
However, without a published crystal structure or specific computational investigation of this compound, it is not possible to generate the specific data tables and detailed research findings requested for this section. The scientific community has yet to publish a detailed examination of the supramolecular chemistry of this particular compound. Therefore, a quantitative and evidence-based discussion of its intermolecular interactions cannot be provided at this time.
Applications As a Synthetic Building Block and Precursor in Chemical Science
Precursor for Advanced Organic Materials
The distinct electronic and structural features of (E)-tert-butyl 3-(pyridin-3-yl)acrylate make it a valuable precursor for sophisticated organic materials. The interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating nature of the acrylate's double bond and ester group allows for a range of chemical modifications and polymerizations.
Monomer in Polymer Synthesis for Functional Polymers
While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the broader class of acrylate (B77674) monomers is fundamental to polymer science. Acrylates are well-known for their ability to undergo polymerization to form a variety of functional polymers. The presence of the tert-butyl ester in this particular monomer is significant, as poly(tert-butyl acrylate) is a well-studied polymer that can be readily converted to poly(acrylic acid) through acidic hydrolysis. This transformation from a hydrophobic to a hydrophilic polymer opens up numerous applications.
The incorporation of a pyridine ring into the polymer backbone would be expected to impart specific properties, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. This could lead to the development of functional polymers with applications in areas like responsive materials, coatings, and biomedical devices. The synthesis of such polymers would likely proceed through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allow for precise control over the polymer's molecular weight and architecture.
Table 1: Potential Polymer Properties and Applications
| Polymer Characteristic | Conferred by Monomer Structure | Potential Application |
|---|---|---|
| pH-Responsiveness | Pyridine Ring, Hydrolyzable Ester | Drug Delivery, Smart Gels |
| Metal Coordination | Pyridine Ring | Catalysis, Separation Media |
| Tunable Hydrophilicity | Tert-butyl Ester (hydrolyzable) | Biomaterials, Coatings |
Ligands and Catalysts in Organometallic Chemistry
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows the molecule to function as a ligand in organometallic chemistry. The formation of metal complexes with such ligands can lead to the development of novel catalysts. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be modulated by the acrylate substituent.
While specific complexes of this compound are not widely reported, the synthesis of related pyridine-containing ligands and their metal complexes is a mature field of study. These complexes have found applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The steric bulk provided by the tert-butyl group could also influence the coordination geometry and reactivity of any resulting metal complex.
Scaffold for Heterocyclic Compound Libraries in Discovery Chemistry
The core structure of this compound serves as an excellent starting point, or scaffold, for the synthesis of diverse libraries of heterocyclic compounds. Such libraries are invaluable in the field of drug discovery and materials science for the high-throughput screening of new bioactive molecules and functional materials.
Diversification Strategies from the Pyridine Acrylate Core
The chemical reactivity of the pyridine acrylate core allows for a multitude of diversification strategies. nih.gov The double bond of the acrylate moiety is susceptible to a variety of addition reactions, including Michael additions, hydrogenations, and cycloadditions. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified to introduce different alkyl groups. Furthermore, the pyridine ring can undergo substitution reactions at various positions, allowing for the introduction of a wide range of functional groups. These transformations enable the generation of a large number of structurally distinct molecules from a single starting scaffold. nih.gov
Table 2: Potential Chemical Transformations for Library Diversification
| Reactive Site | Reaction Type | Potential New Functionality |
|---|---|---|
| Acrylate Double Bond | Michael Addition | Introduction of various nucleophiles |
| Acrylate Double Bond | Cycloaddition | Formation of new ring systems |
| Ester Group | Hydrolysis/Amidation | Carboxylic acids, Amides |
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, structured libraries of compounds. The principles of combinatorial chemistry involve the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold. The pyridine acrylate core of this compound is well-suited for such an approach. By employing a variety of reaction partners in the diversification strategies mentioned above, it is possible to generate extensive libraries of related compounds. These libraries can then be screened for desired biological activities or material properties.
Use in Sustainable Chemistry and Biocatalysis
The application of this compound in sustainable chemistry and biocatalysis is an area with potential for future development. Sustainable chemistry, or green chemistry, emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound as a building block could be integrated into greener synthetic routes, for example, by employing catalytic methods that minimize waste and energy consumption.
Biocatalysis, the use of natural catalysts such as enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific biocatalytic applications involving this compound are not yet established, the ester and alkene functionalities present in the molecule are, in principle, amenable to enzymatic transformations. For instance, lipases could potentially be used for the selective hydrolysis or transesterification of the tert-butyl ester.
Precursor for Advanced Analytical Probes
The development of molecular probes for the detection and imaging of biological processes is a rapidly growing field. The structural features of this compound make it a potential precursor for the synthesis of such probes.
The pyridine ring is a common component of many fluorescent molecules. researchgate.net By chemically modifying the pyridine ring or by coupling it to a known fluorophore, this compound could be converted into a fluorescent tag. For example, the pyridine nitrogen could be quaternized with a fluorescent alkyl halide, or the pyridine ring could be functionalized with a donor-acceptor pair to create a push-pull fluorophore.
The acrylate moiety also provides a handle for conjugation to biomolecules. For example, the double bond could be functionalized via a Michael addition with a thiol-containing biomolecule, such as a cysteine residue in a protein. The tert-butyl ester could also be hydrolyzed to the carboxylic acid, which could then be coupled to an amine-containing biomolecule using standard peptide coupling chemistry.
Potential Synthetic Routes to Fluorescent Probes
| Starting Material | Reaction | Resulting Probe Type |
| This compound | Quaternization of pyridine N with a fluorescent alkyl halide | Cationic fluorescent probe |
| This compound | Suzuki or Stille coupling at a halogenated pyridine ring with a fluorescent boronic acid or stannane | Biaryl fluorescent probe |
| (E)-3-(pyridin-3-yl)acrylic acid | Amide coupling with a fluorescent amine | Fluorescently labeled peptide or small molecule |
These are proposed synthetic strategies based on known chemical transformations.
Affinity probes are molecules that are designed to bind to a specific biological target, such as a protein or an enzyme. nih.gov They are often used to study the function of the target or to identify new drug leads. This compound could serve as a scaffold for the development of affinity probes.
The pyridine ring is a known pharmacophore that can interact with various biological targets through hydrogen bonding and π-stacking interactions. acs.org The acrylate moiety can act as a reactive group that can form a covalent bond with the target protein, a strategy known as affinity labeling or activity-based protein profiling. The double bond can act as a Michael acceptor, reacting with nucleophilic residues such as cysteine or lysine (B10760008) in the active site of an enzyme.
The general design of an affinity probe based on this scaffold would involve:
A recognition element: The pyridyl moiety, which could be further functionalized to increase binding affinity and selectivity for the target.
A reactive group: The acrylate double bond, which can form a covalent linkage with the target.
A reporter tag (optional): A fluorescent group or a biotin (B1667282) tag could be incorporated to allow for the detection and isolation of the labeled protein.
The synthesis of such a probe would involve the chemical modification of the this compound scaffold to introduce the desired functionalities.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Asymmetric Syntheses
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in pharmacology and materials science. For (E)-tert-butyl 3-(pyridin-3-yl)acrylate and its derivatives, the development of catalytic asymmetric syntheses is a crucial and unexplored area. Future research could focus on asymmetric hydrogenation of the carbon-carbon double bond or asymmetric conjugate additions to the acrylate (B77674) system.
Potential catalytic systems that could be investigated are summarized in the table below.
| Catalytic Approach | Catalyst Type | Potential Reaction | Target Chirality |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligands) | Reduction of the C=C double bond | Chiral center at the α- or β-carbon |
| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol derivatives) or metal complexes | Addition of nucleophiles to the β-carbon | Vicinal stereocenters |
| Asymmetric Heck Reaction | Chiral Palladium complexes | Arylation or vinylation at the β-position | Chiral center at the β-carbon |
| Asymmetric rsc.orgnih.gov-Rearrangement | Transition metal or Lewis acid catalysis | Rearrangement of allylic precursors | Controlled stereochemistry |
These approaches would enable the synthesis of chiral building blocks for more complex molecules. The development of such methods is a significant step toward unlocking the full potential of this class of compounds. researchgate.net
Investigation of Photophysical Properties and Photoreactions
Compounds containing both pyridine (B92270) and acrylate moieties are known to possess interesting photophysical properties. The pyridine ring can act as an electron-acceptor, influencing the electronic transitions within the molecule. nih.gov Future studies should systematically investigate the absorption and emission properties of this compound.
Key research questions include:
Fluorescence and Phosphorescence: Does the compound exhibit luminescence, and what is its quantum yield? nih.gov How do solvent polarity and pH affect its emission spectra?
Photocycloadditions: Can the acrylate moiety undergo [2+2] photocycloaddition reactions, either with itself or other alkenes, to form cyclobutane (B1203170) derivatives? This could be a pathway to novel polymer architectures.
Photoisomerization: What is the efficiency of E/Z photoisomerization around the double bond upon irradiation with UV light?
The photophysical properties of related pyridine-containing polymers have been evaluated, showing that the pyridine moiety can induce UV activity and fluorescence. mdpi.com For instance, copolymers containing pyridine derivatives have shown absorption maxima between 335 and 340 nm and blue emission in DMF. mdpi.com A systematic study of this compound would provide fundamental data for its potential use in optical materials, sensors, or as a photoresponsive trigger in smart materials.
Exploration of Bio-orthogonal Reactions and Bioconjugation
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The acrylate group in this compound is an excellent Michael acceptor, making it a candidate for bio-orthogonal conjugation with biological thiols, such as cysteine residues in proteins. nih.gov
Future research in this area could explore:
Kinetics and Selectivity: A detailed study of the reaction kinetics between the compound and biologically relevant thiols (e.g., glutathione, cysteine) under physiological conditions (pH, temperature) is needed. nih.gov
Protein Labeling: The molecule could be used as a chemical reporter to label specific proteins for imaging or therapeutic applications. Its reaction with lysine (B10760008) residues, as demonstrated with other sulfonyl acrylate reagents, is another avenue for exploration. nih.govmdpi.com
Hydrogel Formation: The acrylate functionality can be used for crosslinking polymers to form hydrogels for tissue engineering, taking advantage of bio-orthogonal reactions that are compatible with encapsulated cells. nih.govresearchgate.net
The development of such bioconjugation strategies would position this compound as a valuable tool in chemical biology. bohrium.com
Advanced Material Science Applications (e.g., self-healing materials, smart polymers)
The incorporation of this compound into polymer backbones could lead to advanced materials with unique properties.
Smart Polymers: The pyridine nitrogen is basic and can be protonated at low pH. Polymers containing this moiety would likely exhibit pH-responsiveness, changing their solubility or conformation in response to pH changes. rsc.orgrsc.org This property is highly desirable for applications in drug delivery and sensors. Acrylate-based polymers are well-known for their stimuli-responsive nature. nih.govmdpi.comresearchgate.net
Self-Healing Materials: Acrylate-based copolymers have been investigated for their self-healing properties, which can arise from dynamic covalent bonds or noncovalent interactions like hydrogen bonding. acs.orgacs.org The pyridine group can participate in strong hydrogen bonding and metal-ligand coordination, which could be exploited to create robust self-healing polymer networks. mdpi.com Research could focus on synthesizing copolymers of this compound and studying their mechanical and healing properties. researchgate.net
| Potential Application | Key Functional Group | Underlying Principle |
| pH-Responsive Polymers | Pyridine Ring | Protonation/deprotonation of the nitrogen atom alters polymer solubility and conformation. rsc.org |
| Self-Healing Materials | Acrylate Backbone & Pyridine Side Group | Dynamic hydrogen bonding or metal coordination involving the pyridine ring can create reversible crosslinks. acs.orgmdpi.com |
| Thermo-Responsive Polymers | Polyacrylate Backbone | Acrylate polymers can exhibit a Lower Critical Solution Temperature (LCST), which could be tuned by the pyridine moiety. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability.
Flow Synthesis: The synthesis of acrylate monomers can be efficiently performed in continuous flow reactors, offering better control over reaction conditions and minimizing side products. rsc.org Applying this methodology to the synthesis of this compound could provide a safer and more scalable production route.
Automated Polymerization: Automated platforms, such as those used for RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, could be employed to synthesize well-defined polymers and block copolymers from this monomer. researchgate.net This would allow for the precise design of polymer architectures for the advanced material applications discussed previously.
The integration of these modern synthesis techniques would accelerate the research and development cycle for materials derived from this compound.
Computational-Experimental Synergy for Predictive Chemistry
Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and reducing trial-and-error.
Reaction Modeling: Density Functional Theory (DFT) and machine learning models can be used to predict reaction barriers for polymerization and other reactions involving acrylates. rsc.org Such models could be applied to predict the reactivity of this compound in copolymerizations.
Property Prediction: Computational methods can provide insights into the conformational preferences and electronic properties of the monomer and its corresponding polymers. mdpi.comnih.gov This can help in understanding its photophysical behavior and the properties of materials derived from it.
Polymerization Kinetics: Detailed kinetic models, informed by computational studies, can predict how polymerization rates are affected by different conditions, such as solvent choice. chemrxiv.orgchemrxiv.orgresearchgate.net This synergy is crucial for optimizing polymerization processes for industrial applications.
A combined computational and experimental approach will be essential for efficiently exploring the vast chemical space and potential applications of this compound and its derivatives. upenn.edu
Q & A
Q. Advanced Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved yields.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
- Stereoselectivity Control : Use chiral ligands (e.g., BINAP) to enhance E-isomer selectivity, critical for biological activity .
How can crystallographic data for this compound be refined, especially with twinned crystals?
Q. Basic Methodology :
Q. Advanced Challenges :
- High Z′ Structures : For crystals with multiple molecules per unit cell, apply restraints (SIMU, DELU) to stabilize refinement .
- Resolving Ambiguities : Combine DFT-calculated geometry with experimental data to validate bond lengths/angles .
What strategies resolve discrepancies between NMR and X-ray data for stereoisomeric mixtures?
Q. Basic Approach :
Q. Advanced Tactics :
- Dynamic NMR : Monitor temperature-dependent shifts to assess isomerization barriers .
- Crystallography-Guided Validation : Compare X-ray-derived torsion angles with NMR coupling constants (e.g., ) .
How can computational modeling predict the compound’s supramolecular interactions?
Q. Basic Methods :
Q. Advanced Applications :
- MD Simulations : Analyze stability in biological membranes (e.g., POPC bilayers) to assess permeability .
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl esters) with bioactivity trends .
What in vitro assays are suitable for evaluating biological activity, and how can structural derivatives enhance potency?
Q. Basic Protocols :
Q. Advanced Derivative Design :
- Bioisosteric Replacement : Substitute pyridine with isoxazole (e.g., (E)-tert-butyl 3-(5-methylisoxazol-3-yl)acrylate) to improve solubility .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) for controlled release .
How do reaction conditions influence stereoselectivity in acrylate-pyridine coupling?
Q. Basic Observations :
Q. Advanced Mechanistic Insights :
- Transition-State Analysis : DFT studies reveal steric hindrance from tert-butyl groups directs syn-carbopalladation .
- Solvent Effects : Polar solvents stabilize charged intermediates, enhancing stereocontrol .
What analytical techniques best characterize purity and stability under storage?
Q. Basic Quality Control :
Q. Advanced Stability Profiling :
- Forced Degradation Studies : Expose to UV light, humidity, or acidic/basic conditions to identify labile sites .
- LC-MS/MS : Track hydrolytic cleavage of the ester moiety over time .
How can structural analogs guide SAR studies for medicinal chemistry applications?
Q. Basic Comparisons :
Q. Advanced Design :
- Fragment-Based Screening : Combine acrylate-pyridine core with fragment libraries (e.g., Maybridge) to identify hybrid inhibitors .
- PROTAC Integration : Conjugate via tert-butyl linkers to E3 ligase ligands (e.g., VHL) for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
